Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor. In rat models, it effectively reduces the reinforcing effects of cocaine and methamphetamine without exhibiting psychostimulant behaviors itself []. This compound represents a potential therapeutic avenue for psychostimulant use disorders (PSUD).
Compound Description: This compound demonstrates high selectivity for the 5-HT1A receptor with a binding constant of 1.2 nM []. This selectivity makes it a potential candidate for developing therapeutic agents targeting the 5-HT1A receptor.
Compound Description: This anthracene derivative selectively binds to G-quadruplex DNA structures over double-stranded DNA []. The compound's selectivity for G-quadruplex DNA makes it a potential lead compound for developing antiproliferative and antiviral agents.
Compound Description: This compound exhibits a unique crystal packing arrangement where molecules are linked into sheets by two π–π stacking interactions []. This property may be relevant to its potential applications in materials science.
1-(Benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl) piperazine derivatives
Compound Description: These derivatives show promising antimicrobial activity, with some exhibiting greater potency than standard drugs like chloramphenicol []. This finding highlights their potential for development as novel antimicrobial agents.
Compound Description: This compound represents a cyclic dipeptide synthesized through a versatile method involving the stepwise construction of the piperazine-2,5-dione ring []. This synthetic strategy allows for the introduction of various substituents, potentially leading to diverse biological activities.
Compound Description: This compound and its organotin(IV) derivatives have been studied for their biological activities, including antibacterial, antifungal, and DNA-binding properties [, ]. Some of these derivatives show promising biological profiles and warrant further investigation for potential therapeutic applications.
Compound Description: FPMINT is a novel inhibitor of equilibrative nucleoside transporters (ENTs), particularly selective for ENT2 over ENT1 []. This selectivity makes FPMINT and its analogues potential lead compounds for developing pharmacological agents targeting specific ENT subtypes.
1-Diphenylmethyl-4-(2-hydroxyethyl) piperazine
Compound Description: This compound serves as a crucial intermediate in synthesizing manidipine, a calcium channel blocker used to treat hypertension []. This compound highlights the versatility of piperazine derivatives as building blocks for various pharmaceuticals.
Compound Description: This compound, with its distinct substituents, exhibits a specific crystal packing arrangement characterized by supramolecular tapes formed through hydrogen bonds []. This structural organization may have implications for its potential biological or material properties.
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine
Compound Description: This compound is structurally characterized by a piperazine ring in a chair conformation, with the tosyl and trifluoromethylphenyl rings adopting specific orientations []. This structural information contributes to understanding the conformational preferences of substituted piperazines.
Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with improved aqueous solubility and oral absorption compared to earlier analogues []. This compound represents a potential therapeutic candidate for diseases involving ACAT-1 overexpression.
6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) and 6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)
Compound Description: These coumarin derivatives exhibit significant affinity for the 5-HT1A receptor []. Their affinity for this receptor makes them potential candidates for developing therapeutic agents for conditions associated with 5-HT1A receptor dysfunction.
N-(3-fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl)piperazine-1-yl)butyl)arylcarboxamides
Compound Description: This series of compounds yielded some of the most selective dopamine D3 receptor ligands reported to date []. Their high selectivity for the D3 receptor makes them valuable tools for studying this receptor subtype and developing potential therapeutics for associated disorders.
2-[4-(2-Furoyl)-1-piperazinyl]-N-aryl/aralkyl acetamides and 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides
Compound Description: These series of compounds have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria with low cytotoxicity [, ]. Their promising antibacterial profiles and low toxicity warrant further investigation for developing novel antibacterial therapies.
Compound Description: The crystal structure of this piperazine derivative has been reported, providing valuable insights into its conformation and bond characteristics []. This structural information contributes to a better understanding of piperazine derivatives.
Compound Description: This compound and its salts are part of a new class of bacterial efflux pump inhibitors that can restore the effectiveness of antibiotics against multidrug-resistant bacteria []. This mechanism of action makes these compounds potentially valuable in combating antibiotic resistance.
Compound Description: This series of piperazine derivatives incorporates a triazene moiety, offering unique chemical properties and potential biological activities []. Exploring these triazene-containing piperazines could lead to novel therapeutic agents.
Compound Description: This compound is notable for being the first reported diazoacetamide where the diazoacetyl group is attached to a nitrogen atom, specifically within a piperazine ring []. This unique structural feature might lead to interesting chemical reactivity and potential biological activities.
4-(2'-Methoxy-phenyl)-1-[2'-(n-2''-pyridinyl)-p-iodobenzamido]-ethyl-piperazine ([125I]p-MPPI) and 4-(2'-Methoxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF)
Compound Description: These compounds act as antagonists at both pre- and postsynaptic serotonin-1A (5-HT1A) receptors [, , , ]. Their ability to interact with both receptor populations makes them valuable tools in studying 5-HT1A receptor function and exploring potential therapeutic applications for conditions involving this receptor system.
Compound Description: Ranolazine is an anti-ischemic drug with antiarrhythmic properties. It inhibits late INa and IKr currents, effectively preventing drug-induced Torsades de Pointes (TdP) in animal models []. These properties make Ranolazine a valuable therapeutic agent for specific cardiovascular conditions.
Compound Description: MCL0129 acts as a potent and selective melanocortin-4 (MC4) receptor antagonist, exhibiting anxiolytic- and antidepressant-like effects in rodent models []. Its selective antagonism of the MC4 receptor makes it a potential therapeutic candidate for treating stress-related disorders like anxiety and depression.
Compound Description: L1 is a new nonrigid PN-phosphine ligand that can coordinate with metal ions, forming complexes with various geometries []. This ligand and its metal complexes have potential applications in catalysis and coordination chemistry.
Compound Description: SK3530 is a novel phosphodiesterase type 5 (PDE5) inhibitor that undergoes extensive metabolism in rats, primarily cleared through hepatobiliary excretion []. Understanding its metabolic pathways is crucial for developing and optimizing PDE5 inhibitors with improved pharmacological properties.
Compound Description: Sch-417690/Sch-D acts as a potent, selective, and orally bioavailable CCR5 antagonist, inhibiting HIV-1 entry into target cells []. This compound represents a potential therapeutic agent for treating HIV infection.
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-iodophenylpropyl)piperazine (o-BON) and 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-iodophenylpropyl)piperazine (m-BON)
Compound Description: These compounds show promise as potential tumor diagnostic agents by targeting sigma receptors []. Their ability to accumulate in tumors and correlate with sigma receptor expression levels makes them valuable tools for tumor imaging and potentially guiding treatment strategies.
Compound Description: This compound and its enantiomer exhibit potent analgesic activity, with the S(+) isomer demonstrating significantly higher potency than morphine []. The R(-) isomer also shows analgesic effects and acts as a narcotic antagonist, highlighting the potential for developing novel analgesics with distinct pharmacological profiles.
Compound Description: KB-2796 is a newly synthesized Ca2+ channel blocker that has shown promising effects on free fatty acid liberation in ischemic rat brains []. This finding suggests potential therapeutic applications for stroke and other conditions involving cerebral ischemia.
Compound Description: This enantiomerically pure compound acts as a potent sorbitol dehydrogenase (SDH) inhibitor, offering a valuable tool for investigating the role of SDH in the polyol pathway under high glucose flux conditions []. This research could lead to new therapeutic strategies for complications associated with diabetes.
Compound Description: This salt features a 2-methoxyphenyl-substituted piperazine cation and a deprotonated pyrimidinedione anion []. The crystal structure reveals intricate hydrogen bonding patterns contributing to its solid-state arrangement.
Compound Description: TVZ-7 exhibits a favorable safety profile in a pilot toxicity study in dogs, suggesting its potential for further evaluation in human clinical trials []. While its specific therapeutic target and mechanism of action remain to be fully elucidated, this initial safety assessment paves the way for further investigations.
Compound Description: This fluorinated piperazine derivative and its radiolabeled analogue show promise as potential PET imaging agents for studying the dopaminergic system due to their high affinity for the dopamine transporter []. This approach could provide valuable insights into dopamine-related disorders and aid in developing new therapeutic strategies.
Compound Description: IP-66 exhibits potent α-adrenoceptor blocking activity, particularly demonstrating a higher affinity for postsynaptic α-adrenoceptors compared to presynaptic receptors [, , ]. This selectivity profile makes it a potential candidate for treating conditions associated with dysregulated α-adrenergic signaling.
Compound Description: This piperazine derivative exists in multiple polymorphic forms, each exhibiting unique solid-state properties [, , ]. These forms offer different physicochemical characteristics that can influence their pharmaceutical applications, such as solubility, stability, and bioavailability.
Compound Description: DA 1529 displays anti-inflammatory, analgesic, and antipyretic properties in various animal models []. Its multi-faceted pharmacological profile suggests potential therapeutic applications for pain, fever, and inflammatory conditions.
1-(2-{10-[2-Piperazinoethyl]-9-anthryl}ethyl)piperazine (1) and 4-(2-{10-[2-(1,4-Thiazinan-4-yl)ethyl]-9-anthryl}ethyl)thiomorpholine (2)
Compound Description: These compounds, containing anthracene and piperazine or thiomorpholine moieties, form fluorescent complexes with alkali metal and alkaline earth ions []. These complexation-induced fluorescence changes make them potential candidates for developing fluorescent sensors and probes for these metal ions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.